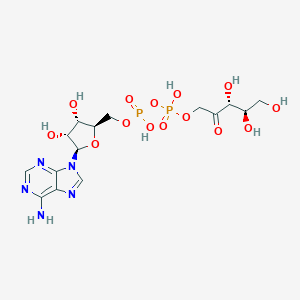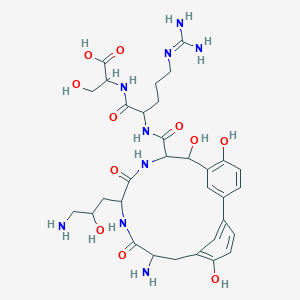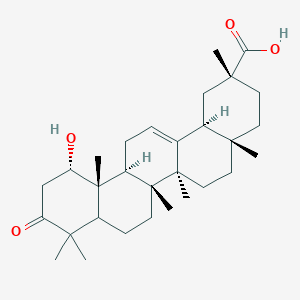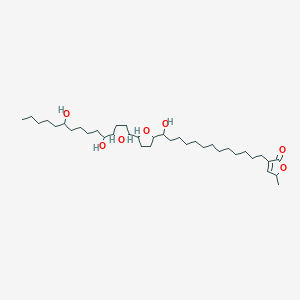![molecular formula C27H58NO5P B234211 (2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate CAS No. 144260-36-6](/img/structure/B234211.png)
(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate, commonly known as MOPE, is a phospholipid that has been synthesized and studied for its potential applications in scientific research. MOPE is a zwitterionic surfactant that is soluble in both aqueous and organic solvents, making it a versatile compound for use in a variety of experimental settings.
作用機序
The mechanism of action of MOPE is not fully understood, but it is believed to interact with other lipids and proteins in cell membranes and to affect membrane fluidity and stability. MOPE is also thought to form micelles and other aggregates in solution, which can affect the behavior of other molecules that interact with it.
Biochemical and Physiological Effects:
MOPE has been shown to have a variety of biochemical and physiological effects, including the ability to stabilize proteins, to enhance membrane fluidity, and to affect the activity of membrane-bound enzymes. MOPE has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using MOPE in lab experiments is its versatility and solubility in both aqueous and organic solvents. This makes it a useful compound for a variety of experimental settings. However, one limitation of using MOPE is that it can be difficult to work with due to its tendency to form aggregates and micelles in solution, which can affect the behavior of other molecules that interact with it.
将来の方向性
There are many potential future directions for research on MOPE, including the development of new methods for synthesizing and purifying the compound, the study of its interactions with other lipids and proteins in cell membranes, and the development of new materials and nanoparticles based on MOPE. Additionally, the antimicrobial properties of MOPE make it a potential candidate for use in the development of new antibiotics and other antimicrobial agents.
合成法
MOPE can be synthesized using a variety of methods, including the reaction of 2-(trimethylazaniumyl)ethanol with 2-methoxy-3-octadecoxypropyl phosphinic acid. This reaction results in the formation of MOPE as a white solid, which can be purified using column chromatography or other standard techniques.
科学的研究の応用
MOPE has been studied for its potential applications in a variety of scientific research fields, including biochemistry, biophysics, and materials science. In biochemistry, MOPE has been used as a model membrane lipid to study the interactions between lipids and proteins. In biophysics, MOPE has been used as a surfactant to stabilize proteins and to study the structure and function of membranes. In materials science, MOPE has been used as a building block for the synthesis of functionalized nanoparticles and other materials.
特性
CAS番号 |
144260-36-6 |
|---|---|
分子式 |
C27H58NO5P |
分子量 |
507.7 g/mol |
IUPAC名 |
(2-methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C27H58NO5P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 |
InChIキー |
HFCLNDBBRHCTQD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC |
正規SMILES |
CCCCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC[N+](C)(C)C)OC |
その他のCAS番号 |
144615-60-1 |
同義語 |
(2-methoxy-3-octadecyloxy)propyl-1-phosphocholine (2-methoxy-3-octadecyloxy)propyl-1-phosphonocholine MeODPr-PC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234128.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234141.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]propanamide](/img/structure/B234145.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)


![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)